2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
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Overview
Description
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole typically involves the condensation of 2-aminopyridine with 2-hydroxybenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiazole rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole involves its ability to interact with various molecular targets, including metal ions and biological macromolecules. The compound can form stable complexes with metal ions through coordination bonds, which can alter the photophysical properties of the metal ions and enhance their reactivity. In biological systems, the compound can interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)phenol: Similar in structure but lacks the thiazole ring.
2-(2-Hydroxyphenyl)pyridine: Similar in structure but lacks the thiazole ring.
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with different ring structures.
Uniqueness
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and photophysical properties. This dual-ring structure allows for versatile interactions with metal ions and biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNSTLNSERRUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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